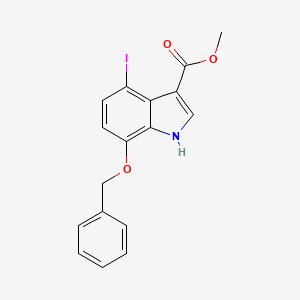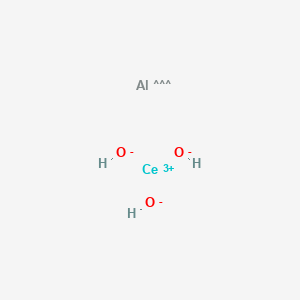
Aluminum cerium oxide (AlCeO3)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aluminum cerium oxide (AlCeO3) is a compound that combines aluminum and cerium with oxygen. It is known for its unique properties, including high thermal stability, resistance to oxidation, and catalytic activity. This compound is of significant interest in various fields, including materials science, chemistry, and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Aluminum cerium oxide can be synthesized through various methods, including solid-state reactions, sol-gel processes, and co-precipitation techniques. One common method involves mixing aluminum nitrate and cerium nitrate in an aqueous solution, followed by the addition of a precipitating agent such as ammonium hydroxide. The resulting precipitate is then filtered, washed, and calcined at high temperatures to obtain aluminum cerium oxide .
Industrial Production Methods: In industrial settings, aluminum cerium oxide is often produced using high-temperature solid-state reactions. This involves heating a mixture of aluminum oxide and cerium oxide powders at temperatures exceeding 1000°C. The reaction is typically carried out in a controlled atmosphere to prevent contamination and ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Aluminum cerium oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly known for its redox properties, where cerium can switch between different oxidation states (Ce^3+ and Ce^4+), making it an effective catalyst in oxidation-reduction reactions .
Common Reagents and Conditions: Common reagents used in reactions with aluminum cerium oxide include hydrogen, oxygen, and various hydrocarbons. The reactions are typically carried out at elevated temperatures to facilitate the redox processes. For example, in the presence of hydrogen, aluminum cerium oxide can undergo reduction to form cerium aluminum alloys .
Major Products: The major products formed from reactions involving aluminum cerium oxide depend on the specific reaction conditions. In oxidation reactions, cerium oxide (CeO2) is a common product, while reduction reactions can yield cerium metal and aluminum oxide .
Aplicaciones Científicas De Investigación
Aluminum cerium oxide has a wide range of scientific research applications:
Chemistry: In chemistry, aluminum cerium oxide is used as a catalyst in various reactions, including the oxidation of hydrocarbons and the reduction of nitrogen oxides. Its catalytic properties are attributed to the redox behavior of cerium, which facilitates electron transfer processes .
Biology and Medicine: In biology and medicine, aluminum cerium oxide nanoparticles are explored for their antioxidant properties. These nanoparticles can scavenge free radicals, making them potential candidates for therapeutic applications in oxidative stress-related diseases .
Industry: In industrial applications, aluminum cerium oxide is used in the production of high-temperature ceramics and as a component in catalytic converters for automotive exhaust systems. Its thermal stability and resistance to oxidation make it suitable for these high-performance applications .
Mecanismo De Acción
The mechanism by which aluminum cerium oxide exerts its effects is primarily through its redox properties. Cerium in the compound can alternate between Ce^3+ and Ce^4+ oxidation states, allowing it to participate in electron transfer reactions. This redox cycling is crucial for its catalytic activity, as it enables the oxidation and reduction of various substrates. The presence of aluminum enhances the thermal stability and structural integrity of the compound, making it effective in high-temperature applications .
Comparación Con Compuestos Similares
- Cerium oxide (CeO2)
- Aluminum oxide (Al2O3)
- Cerium aluminate (CeAlO3)
Comparison: Compared to cerium oxide and aluminum oxide, aluminum cerium oxide exhibits enhanced catalytic properties due to the synergistic effects of aluminum and cerium. The presence of aluminum improves the thermal stability and mechanical strength of the compound, while cerium provides redox activity. Cerium aluminate, another similar compound, shares some properties with aluminum cerium oxide but may differ in specific applications and performance characteristics .
Aluminum cerium oxide stands out due to its unique combination of properties, making it a versatile material for various scientific and industrial applications.
Propiedades
Fórmula molecular |
AlCeH3O3 |
|---|---|
Peso molecular |
218.120 g/mol |
InChI |
InChI=1S/Al.Ce.3H2O/h;;3*1H2/q;+3;;;/p-3 |
Clave InChI |
VXLGWCOZCKOULK-UHFFFAOYSA-K |
SMILES canónico |
[OH-].[OH-].[OH-].[Al].[Ce+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-[(propan-2-yl)oxy]propanoate](/img/structure/B12284935.png)
![N-[(3S,4R,5R,6R)-4,5-Bis(phenylmethoxy)-6-[(phenylmethoxy)methyl]-3-piperidinyl]acetamide](/img/structure/B12284938.png)
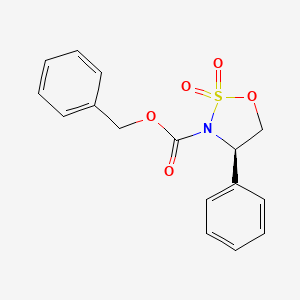
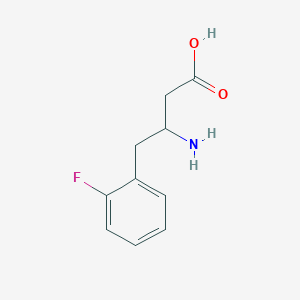
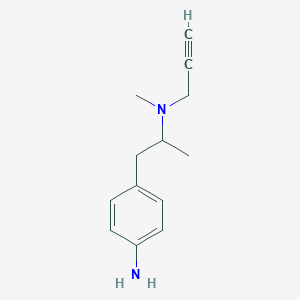
![3-[2-[[2-[(4-Azido-2,3,5,6-tetrafluorobenzoyl)amino]-6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexanoyl]amino]ethyldisulfanyl]propanoic acid](/img/structure/B12284962.png)
![3-(2-Methylpropyl)-3-azabicyclo[3.1.1]heptan-6-one](/img/structure/B12284965.png)
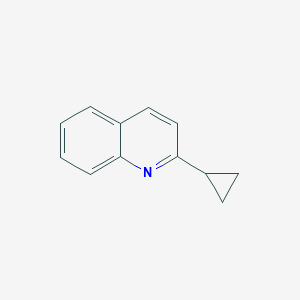
![1-Methyl-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B12284983.png)
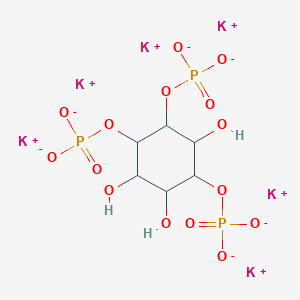
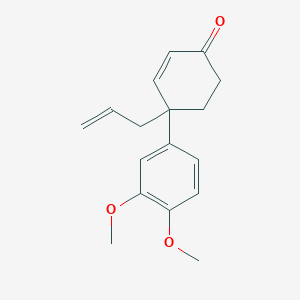
![(4,12-diacetyloxy-10,14,20,20-tetramethyl-11,15,18-trioxo-9-triethylsilyloxy-6,17,19-trioxapentacyclo[11.6.1.01,16.03,10.04,7]icos-13-en-2-yl) benzoate](/img/structure/B12285013.png)
![3-Propyl-3-azabicyclo[3.1.1]heptan-6-one](/img/structure/B12285019.png)
